[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol
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Overview
Description
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol is a heterocyclic compound that features a thiazole ring substituted with methylsulfanyl groups at positions 3 and 5, and a hydroxymethyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-mercaptoacetaldehyde with methyl iodide to form 2-(methylthio)acetaldehyde, which is then reacted with thiosemicarbazide to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry
In chemistry, [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its thiazole ring is known for its biological activity, and the presence of methylsulfanyl groups can enhance its interaction with biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, polymers, and other high-value products.
Mechanism of Action
The mechanism of action of [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfanyl groups can enhance the compound’s binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol: Unique due to the presence of both methylsulfanyl and hydroxymethyl groups.
[3,5-Dimethyl-1,2-thiazol-4-yl]methanol: Lacks the methylsulfanyl groups, resulting in different chemical properties.
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methylsulfanyl and hydroxymethyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS3/c1-9-5-4(3-8)6(10-2)11-7-5/h8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFVTEYXNRZCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NS1)SC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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